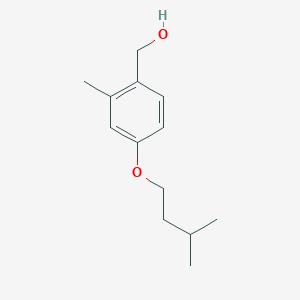
2-Methyl-4-iso-pentoxybenzyl alcohol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-4-iso-pentoxybenzyl alcohol: is an organic compound with the molecular formula C13H20O2 . It is characterized by the presence of a benzyl alcohol group substituted with a methyl group at the second position and an iso-pentoxy group at the fourth position. This compound is notable for its unique structure, which combines aromatic and aliphatic elements, making it a subject of interest in various fields of chemical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-iso-pentoxybenzyl alcohol can be achieved through several methods. One common approach involves the alkylation of 2-methyl-4-hydroxybenzyl alcohol with iso-pentyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the ether linkage .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as palladium on carbon (Pd/C) can be employed to enhance the reaction efficiency. The use of automated reactors and precise control of reaction parameters, including temperature and pressure, are crucial for optimizing the production process .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4-iso-pentoxybenzyl alcohol undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nitric acid (HNO3) for nitration, bromine (Br2) for bromination.
Major Products Formed
Oxidation: 2-Methyl-4-iso-pentoxybenzaldehyde or 2-Methyl-4-iso-pentoxybenzoic acid.
Reduction: 2-Methyl-4-iso-pentoxybenzyl hydrocarbon.
Substitution: 2-Methyl-4-iso-pentoxybenzyl nitro compound or 2-Methyl-4-iso-pentoxybenzyl bromide.
Scientific Research Applications
2-Methyl-4-iso-pentoxybenzyl alcohol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Methyl-4-iso-pentoxybenzyl alcohol involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
2-Methyl-4-hydroxybenzyl alcohol: Lacks the iso-pentoxy group, making it less hydrophobic.
4-iso-Pentoxybenzyl alcohol: Lacks the methyl group, affecting its steric and electronic properties.
2-Methylbenzyl alcohol: Lacks both the iso-pentoxy and hydroxyl groups, resulting in different reactivity and applications.
Uniqueness
2-Methyl-4-iso-pentoxybenzyl alcohol is unique due to its combination of a methyl group and an iso-pentoxy group on the benzyl alcohol framework.
Properties
IUPAC Name |
[2-methyl-4-(3-methylbutoxy)phenyl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20O2/c1-10(2)6-7-15-13-5-4-12(9-14)11(3)8-13/h4-5,8,10,14H,6-7,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANPNAOKBGMHGHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCCC(C)C)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

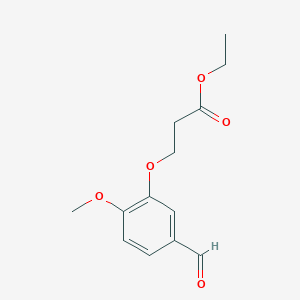
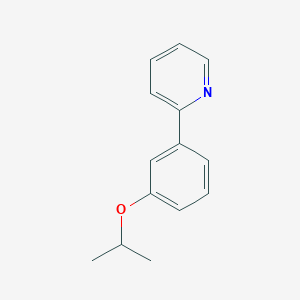
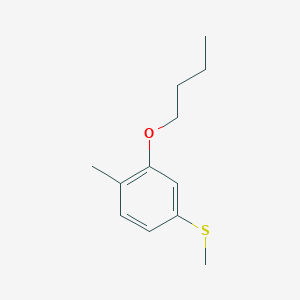
![1,3-Difluoro-4-[(3-chloro-4-fluorophenyl)sulfanylmethyl]benzene](/img/structure/B7994839.png)
![O1-[2-(3-Chloro-6-methylphenyl)ethyl] O2-ethyl oxalate](/img/structure/B7994847.png)
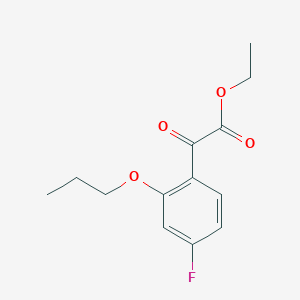

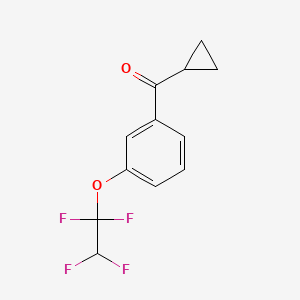
![2-[3-(1,1,2,2-Tetrafluoroethoxy)phenyl]-2-propanol](/img/structure/B7994875.png)




